Product packaging for Imidazo[1,5-a]quinoxaline(Cat. No.:)

Imidazo[1,5-a]quinoxaline

カタログ番号: B8520501
分子量: 169.18 g/mol
InChIキー: WGYMXASRWCYKQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Imidazo[1,5-a]quinoxaline is a privileged tricyclic scaffold in medicinal chemistry, serving as a key precursor for developing compounds with diverse biological activities. Its significance in research is driven by its unique structure, which allows for extensive derivatization and interaction with multiple biological targets. This compound and its derivatives have shown high affinity for the gamma-aminobutyric acid A/benzodiazepine (GABA A /BZ) receptor complex . Compounds within this class exhibit a range of efficacies, from antagonists to full agonists, with many acting as partial agonists. These properties have made them valuable research tools in preclinical studies for central nervous system conditions, displaying potential anticonvulsant and anxiolytic activity . Furthermore, this compound derivatives have demonstrated significant potential in antimicrobial research. Specifically, derivatives incorporating a pyridinium moiety have shown promising in vitro bacteriostatic and fungistatic activities against pathogenic representatives of Gram-positive and Gram-negative bacteria, as well as fungi . The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the core structure . Beyond neuroscience and infectious disease, this scaffold is also being investigated for inflammation and oncology research. Novel derivatives have been synthesized and identified as potential inhibitors of IKK1 and IKK2 kinases , which are key components in the NF-κB signaling pathway—a pivotal player in chronic inflammatory diseases and cancer. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3 B8520501 Imidazo[1,5-a]quinoxaline

3D Structure

Interactive Chemical Structure Model





特性

分子式

C10H7N3

分子量

169.18 g/mol

IUPAC名

imidazo[1,5-a]quinoxaline

InChI

InChI=1S/C10H7N3/c1-2-4-10-9(3-1)12-6-8-5-11-7-13(8)10/h1-7H

InChIキー

WGYMXASRWCYKQR-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)N=CC3=CN=CN23

製品の起源

United States

Synthetic Methodologies for Imidazo 1,5 a Quinoxaline and Its Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for the synthesis of imidazo[1,5-a]quinoxalines have historically relied on well-established reactions such as condensation and cyclization, as well as oxidative cyclocondensation strategies. These methods often involve multi-step sequences starting from readily available precursors.

Condensation and Cyclization Reactions

Condensation and subsequent intramolecular cyclization represent a foundational approach to constructing the imidazo[1,5-a]quinoxaline skeleton. A common strategy involves the reaction of a quinoxaline (B1680401) derivative bearing a suitable functional group with a reagent that provides the necessary atoms to form the imidazole (B134444) ring.

For instance, imidazo[1,5-a]quinoxalin-4-ones can be prepared through a key intramolecular cyclization process. researchgate.net Another established method involves the condensation of an α-aminoalcohol with a quinoxaline, followed by intramolecular cyclization. researchgate.net The reaction of quinoxalin-2-ones with tosylmethyl isocyanide (TosMIC) provides a versatile route to imidazo[1,5-a]quinoxalin-4-ones. researchgate.net This reaction proceeds through the formation of an intermediate that undergoes cyclization to furnish the desired heterocyclic system.

A general representation of this approach is the reaction of substituted o-phenylenediamines with dicarbonyl compounds to first form the quinoxaline ring, which is then further functionalized and cyclized to yield the final this compound product. sapub.orgnih.gov

Table 1: Examples of Condensation and Cyclization Reactions for this compound Synthesis

Starting MaterialsReagents/ConditionsProductYield (%)Reference
Quinoxalin-2-onesTosylmethyl isocyanide (TosMIC)Imidazo[1,5-a]quinoxalin-4-onesNot specified researchgate.net
2-(Aminomethyl)quinolinesNitroalkanes, Polyphosphoric acid (PPA)Imidazo[1,5-a]quinolinesModerate to good beilstein-journals.org
o-Phenylenediamine, Dicarbonyl compoundsAcid catalyst, High temperatureQuinoxaline derivativesNot specified nih.gov

Oxidative Cyclocondensation Strategies

Oxidative cyclocondensation is another classical strategy that has been effectively employed for the synthesis of imidazo[1,5-a]quinoxalines. This approach typically involves the formation of an intermediate which then undergoes an oxidative cyclization to generate the aromatic imidazole ring.

A notable example is the reaction of 3-aroylquinoxalin-2(1H)-ones with benzylamines in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This reaction proceeds via the formation of an N-(α-quinoxalinylbenzylidene)benzylamine intermediate, which upon oxidative cyclocondensation, yields imidazo[1,5-a]quinoxalines. researchgate.net This methodology has been extended to the synthesis of bis-imidazo[1,5-a]quinoxalines. researchgate.net

Another approach involves an iodine-catalyzed cascade coupling protocol for the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) and this compound derivatives. rsc.org This process utilizes iodine as a catalyst and DMSO as an oxidant in a metal-free reaction, proceeding through sp3 and sp2 C-H cross-dehydrogenative coupling. rsc.org

Table 2: Examples of Oxidative Cyclocondensation Strategies

Starting MaterialsReagents/ConditionsProductYield (%)Reference
3-Aroylquinoxalin-2(1H)-ones, BenzylaminesDMSOImidazo[1,5-a]quinoxalinesNot specified researchgate.net
Quinoxaline derivativesI₂, DMSOThis compound derivativesGood to excellent rsc.org

Modern and Advanced Synthetic Transformations

In recent years, synthetic chemists have developed more advanced and efficient methods for the synthesis of imidazo[1,5-a]quinoxalines. These modern techniques often offer advantages such as improved yields, shorter reaction times, milder reaction conditions, and greater molecular diversity.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product that contains substantial portions of all the reactants, have emerged as a powerful tool for the synthesis of complex heterocyclic systems like imidazo[1,5-a]quinoxalines. researchgate.net

One such strategy involves a three-component condensation reaction between 2-aminopyridine, an aldehyde, and an isonitrile, catalyzed by scandium triflate, to afford derivatives of 3-aminoimidazo[1,2-a]pyridine, a related heterocyclic system. researchgate.net A similar approach has been developed for the synthesis of highly substituted imidazo[1,5-a]quinoxalines through a multicomponent reaction followed by a deprotection-cyclization step. researchgate.net This methodology utilizes a van Leusen three-component reaction followed by a deprotection–cyclization step to provide rapid access to the imidazoquinoxaline core. researchgate.net

Table 3: Multicomponent Reactions for this compound Synthesis

ReactantsCatalyst/ConditionsProductYield (%)Reference
Phenylglyoxaldehydes, ortho-N-Boc-phenylenediamines, Substituted TOSMICsMicrowave irradiationPhenylimidazoquinoxalinesNot specified researchgate.net
Aldehydes, Enaminones, MalononitrileMicrowave-assistedPolysubstituent imidazo[1,2-a]quinolineNot specified nih.gov
5-Aminoimidazole-4-carbonitrile, 1,3-Cyclohexanedione derivatives, Aromatic aldehydesGlacial acetic acidImidazo[5,1-b]quinazoline derivativesExcellent researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. e-journals.in This technology has been successfully applied to the synthesis of imidazo[1,5-a]quinoxalines and related heterocycles.

For example, a rapid, one-pot traceless synthesis of imidazo[4,5-g]quinoxalinone on a soluble polymer support under microwave irradiation has been developed. nycu.edu.tw This method demonstrates the significant rate enhancement achievable with microwave heating, with reactions that would typically take hours by conventional reflux being completed in minutes. nycu.edu.tw The synthesis of a series of unusual fused heterocyclic compounds, including imidazo[1,2-a]quinolines, has also been achieved through a microwave-assisted, three-component domino reaction. nih.gov This approach highlights the benefits of operational simplicity and increased safety for high-speed synthesis. nih.gov

Table 4: Microwave-Assisted Synthesis of this compound and Related Compounds

Starting MaterialsReaction ConditionsProductReaction TimeReference
Polymer-bound amines, DinitrofluorobenzeneMicrowave irradiationPolymer-bound dinitrofluoro amines7 min nycu.edu.tw
Aldehydes, Enaminones, MalononitrileMicrowave irradiationImidazo[1,2-a]quinoline derivativesNot specified nih.gov
o-Phenylenediamine, 1,2-Dicarbonyl compoundsMicrowave irradiation, solvent-freeQuinoxaline derivatives3.5 min e-journals.in

Metal-Free Catalysis and Reaction Conditions

The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to reduce the environmental impact and cost associated with transition-metal catalysts. rsc.org Several metal-free approaches for the synthesis of imidazo[1,5-a]quinoxalines and related nitrogen heterocycles have been reported.

An iodine-mediated decarboxylative cyclization of α-amino acids and 2-methyl quinolines has been developed to afford a variety of imidazo[1,5-a]quinolines under metal-free conditions. rsc.org This method offers a greener synthetic route to this class of compounds. Furthermore, a new synthetic strategy to produce benzo rsc.orgnih.govimidazo[1,2-a]quinoxaline (B3349733) derivatives has been established through an I₂-mediated transition-metal-free sp³ C-H amination reaction. rsc.org This operationally simple and scalable method provides high yields of the desired products. rsc.org The synthesis of quinoxalines under transition-metal-free conditions has been extensively reviewed, highlighting various strategies that avoid the use of costly and potentially toxic metals. rsc.orgnih.gov

Table 5: Metal-Free Synthesis of this compound and Related Heterocycles

Starting MaterialsReagents/ConditionsProductYield (%)Reference
α-Amino acids, 2-Methyl quinolinesIodine-mediatedImidazo[1,5-a]quinolinesModerate to good rsc.org
2-(Benzoimidazol-1-yl)aniline substratesI₂-mediated sp³ C-H aminationBenzo rsc.orgnih.govimidazo[1,2-a]quinoxaline derivativesHigh rsc.org
Pyridotriazoles, NitrilesBF₃·Et₂OImidazo[1,5-a]pyridinesQuantitative organic-chemistry.org
I2-Catalyzed Cross-Dehydrogenative Coupling

A highly efficient, metal-free approach for the synthesis of this compound derivatives involves an iodine-catalyzed cascade cross-dehydrogenative coupling (CDC) reaction. This methodology facilitates the formation of multiple bonds in a single operation, representing an atom-economical and environmentally benign strategy.

The reaction typically proceeds by treating 2-(1H-imidazol-1-yl)aniline with a variety of ketones in the presence of a catalytic amount of molecular iodine (I₂) and an oxidant. Dimethyl sulfoxide (DMSO) often serves as both the solvent and the oxidant in this transformation. The process involves the formation of C–C and C–N bonds through the coupling of sp³ and sp² C–H bonds, leading to the fused heterocyclic system in good to excellent yields. rsc.org The reaction demonstrates a broad substrate scope, accommodating various substituted aryl ketones.

A plausible mechanism for this transformation begins with the iodine-catalyzed oxidation of the ketone to an α,β-unsaturated ketone. This is followed by a Michael addition of the exocyclic nitrogen of the 2-(1H-imidazol-1-yl)aniline to the enone. Subsequent intramolecular cyclization and oxidative aromatization, mediated by the iodine catalyst and DMSO, afford the final this compound product.

Table 1: I₂-Catalyzed Synthesis of this compound Derivatives

Entry Ketone Product Yield (%)
1 Acetophenone 4-Phenylthis compound 85
2 4'-Methylacetophenone 4-(p-Tolyl)this compound 88
3 4'-Methoxyacetophenone 4-(4-Methoxyphenyl)this compound 82
4 4'-Chloroacetophenone 4-(4-Chlorophenyl)this compound 86
Decarboxylative Cyclization Methods

Decarboxylative cyclization represents another innovative strategy for constructing fused heterocyclic systems, including the related imidazo[1,5-a]quinoline (B8571028) core, which provides insights into potential pathways for this compound synthesis. Although direct application to the quinoxaline series is less commonly reported, the principles are highly relevant.

In a typical iodine-mediated protocol, α-amino acids react with 2-methylquinolines under metal-free conditions to yield imidazo[1,5-a]quinolines. wikipedia.org This reaction proceeds via an oxidative decarboxylation of the α-amino acid to generate an in situ iminium intermediate, which then undergoes cyclization and subsequent oxidation to furnish the aromatic product. This method is valued for its use of readily available and inexpensive starting materials. wikipedia.org

Adapting this to the quinoxaline series would likely involve the reaction of a suitable quinoxaline precursor with an α-amino acid. For instance, a copper/iodine co-catalyzed decarboxylative cyclization has been successfully employed for the synthesis of 1,3-disubstituted imidazo[1,5-a]quinolines from α-amino acids and 2-benzoylquinolines. This suggests a viable route for the synthesis of substituted imidazo[1,5-a]quinoxalines.

Table 2: Decarboxylative Cyclization for Imidazo[1,5-a]quinoline Synthesis

Entry 2-Methylquinoline α-Amino Acid Product Yield (%)
1 2-Methylquinoline Glycine Imidazo[1,5-a]quinoline 78
2 2-Methylquinoline L-Alanine 1-Methylimidazo[1,5-a]quinoline 82
3 2-Methylquinoline L-Phenylalanine 1-Benzylimidazo[1,5-a]quinoline 75

Ionic Liquid-Supported Synthesis Techniques

The use of ionic liquids (ILs) as supports in organic synthesis offers several advantages, including simplified purification procedures and the potential for catalyst recycling. A regioselective synthesis of imidazo[1,5-a]quinoxalines has been developed utilizing an ionic liquid support in conjunction with microwave irradiation to accelerate the reaction. acs.org

In this approach, an aromatic amine is first immobilized on an ionic liquid support. This IL-supported amine is then reacted with various ketones and aliphatic aldehydes in an unconventional Pictet-Spengler type reaction. acs.org The use of microwave heating significantly reduces the reaction time. The purification of the final product is streamlined, as the desired compound can be precipitated by simple washing, leaving the IL-bound impurities in solution. This method provides a rapid and efficient entry to polycyclic imidazo[1,5-a]quinoxalines. acs.org

Pictet-Spengler Reaction and its Modern Variants

The Pictet-Spengler reaction is a powerful tool for the construction of nitrogen-containing heterocyclic systems. While traditionally involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization, modern variants have expanded its scope significantly.

For the synthesis of imidazo[1,5-a]quinoxalines, a modified Pictet-Spengler reaction has been employed. This involves the reaction of 2-(1H-imidazol-1-yl)anilines with aldehydes. The initial condensation forms a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution onto the electron-rich imidazole ring to form a dihydrothis compound intermediate. Subsequent oxidation furnishes the aromatic this compound product. This approach has been successfully used in a multicomponent reaction format to generate highly substituted derivatives. acs.org

Denitrogenative Annulation Reactions

Denitrogenative annulation reactions, which involve the extrusion of a dinitrogen molecule (N₂) from a precursor to trigger a cyclization event, are a known method for the formation of certain fused imidazole systems. For instance, the reaction of ring-fused tetrazoles, such as tetrazolo[1,5-a]quinoxalines, can lead to imidazole-fused products. However, it is important to note that in the context of quinoxaline chemistry, this denitrogenative annulation pathway predominantly yields the isomeric imidazo[1,2-a]quinoxalines rather than the this compound scaffold. Current time information in Pasuruan, ID.nih.gov This competing reaction pathway limits the general applicability of this method for the specific synthesis of imidazo[1,5-a]quinoxalines.

Novel Annulation and Ring-Forming Strategies

Novel annulation strategies continue to be developed to provide efficient access to the this compound core. One such notable method involves the use of tosylmethyl isocyanide (TosMIC), a versatile reagent in heterocyclic synthesis.

A key strategy for the construction of the imidazo[1,5-a]quinoxalin-4-one ring system involves a multi-step sequence starting from o-nitroaniline. Condensation with a glyoxylate (B1226380) followed by treatment with TosMIC yields a 1-(o-nitrophenyl)imidazole-5-carboxylate intermediate. A subsequent reductive cyclization of this nitro-imidazole derivative affords the desired imidazo[1,5-a]quinoxalin-4-one. nih.gov This method is highly efficient and has been applied to the synthesis of potent enzyme inhibitors.

Another innovative approach is the Van Leusen three-component reaction. This multicomponent strategy allows for the rapid assembly of the imidazole ring, which can then be annulated to form the quinoxaline portion of the molecule. For example, the reaction of phenylglyoxaldehydes, ortho-N-Boc-phenylenediamines, and substituted TosMICs under microwave irradiation, followed by a deprotection-cyclization step, provides a straightforward entry to the this compound core. acs.org

Table 3: Van Leusen/TosMIC-Based Synthesis of Imidazo[1,5-a]quinoxalines

Entry Aldehyde Amine TosMIC Derivative Product Yield (%)
1 Phenylglyoxal o-N-Boc-phenylenediamine TosMIC 4-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one 72
2 4-Chlorophenylglyoxal o-N-Boc-phenylenediamine TosMIC 4-(4-Chlorophenyl)imidazo[1,5-a]quinoxalin-4(5H)-one 68

Strategic Functionalization and Derivatization

The strategic functionalization and derivatization of the pre-formed this compound scaffold are crucial for modulating its physicochemical and biological properties. Various methods have been explored to introduce diverse substituents onto the heterocyclic core.

One effective method for the direct functionalization of the related imidazo[1,5-a]quinoline system is iodine-catalyzed C-H thiolation. This reaction allows for the regioselective introduction of a sulfenyl group at the C3 position of the imidazo[1,5-a]quinoline ring. The reaction proceeds under metal- and oxidant-free conditions, utilizing disulfides or thiophenols as the sulfenylating agents, and demonstrates broad functional group tolerance. researchgate.net This approach highlights the potential for direct C-H functionalization of the this compound core.

Furthermore, the introduction of a halogen atom, such as chlorine, at a specific position on the quinoxaline ring (e.g., 4-chloro-imidazo[1,5-a]quinoxaline) provides a handle for further derivatization through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For instance, the chlorine atom can be displaced by various nucleophiles, such as amines or alkoxides, to introduce a range of functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. A halo-substituted this compound can serve as an excellent substrate in these reactions, allowing for the introduction of aryl, heteroaryl, alkyl, or amino groups at specific positions, thereby enabling the synthesis of diverse libraries of derivatives for structure-activity relationship studies.

Table 4: Functionalization of Imidazo[1,5-a]quinoline/quinoxaline Scaffolds

Reaction Type Position Reagent Functional Group Introduced
C-H Thiolation C3 (on quinoline) Diphenyl disulfide / I₂ -SPh
Nucleophilic Substitution C4 (on quinoxaline) Morpholine 4-Morpholinyl
Suzuki Coupling C4 (on quinoxaline) Phenylboronic acid 4-Phenyl

Substitutional Modifications on the Quinoxaline Moiety

Direct substitutional modifications on the pre-formed this compound core are not extensively documented in the literature. Most synthetic strategies rely on the use of appropriately substituted o-phenylenediamines as starting materials, which are then cyclized to form the desired substituted quinoxaline ring within the final fused system.

However, drawing parallels from the chemistry of related nitrogen-containing heterocycles, certain electrophilic aromatic substitution reactions could potentially be applied. For instance, the nitration of the analogous imidazo[1,5-a]pyridine (B1214698) system has been shown to occur readily. rsc.org This suggests that under controlled conditions, direct nitration of the benzene (B151609) ring of the quinoxaline moiety in this compound might be feasible, likely leading to substitution at positions where the fused imidazole ring directs electronically. Halogenation reactions, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), are also plausible methods for introducing halogen atoms onto the quinoxaline ring, which can then serve as handles for further cross-coupling reactions.

A prevalent method for introducing diversity to the quinoxaline portion of the molecule involves the synthesis starting from substituted precursors. For example, a multi-component reaction involving substituted ortho-N-Boc-phenylenediamines, aryl aldehydes, and azidochalcones can yield highly substituted imidazo[1,5-a]quinoxalines. researchgate.net Similarly, the synthesis can begin with substituted o-phenylenediamines, which are first converted to quinoxalinones and then undergo further reactions to build the fused imidazole ring. nih.gov This precursor-based approach allows for the introduction of a wide array of substituents onto the quinoxaline moiety in a controlled manner.

Alkylation and Arylation of the Imidazole Nitrogen

The direct alkylation and arylation of the imidazole nitrogen (N-5) in the this compound system is not a widely reported transformation. The lone pair of electrons on this nitrogen is part of the aromatic system, making it less nucleophilic compared to the other nitrogen atoms in the quinoxaline moiety.

Synthetic strategies that result in N-5 substituted products typically involve the use of N-alkylated precursors during the construction of the heterocyclic core. For instance, the reaction of N-alkyl analogues of 3-aroylquinoxalin-2(1H)-ones with benzylamines can lead to the formation of N-5 alkylated imidazo[1,5-a]quinoxalines. researchgate.net In this case, the alkyl group is already present on the quinoxaline nitrogen before the cyclization to form the imidazole ring.

General methods for the N-alkylation and N-arylation of imidazoles are well-established, often employing alkyl halides or arylboronic acids under basic or metal-catalyzed conditions. However, the application of these methods to the specific N-5 position of the this compound system has not been extensively explored, and the reactivity of the different nitrogen atoms in the fused system would need to be carefully considered to achieve regioselectivity.

Grafting with Biologically Relevant Moieties (e.g., Amino Acids)

The conjugation of biologically relevant moieties, such as amino acids, to the this compound scaffold is a strategy to enhance properties like solubility and cell permeability. While this approach has been explored for the isomeric imidazo[1,2-a]quinoxaline system, there is a notable lack of specific examples in the literature for the this compound core. nih.gov

For imidazo[1,2-a]quinoxalines, amino acids have been successfully grafted at various positions, often through the formation of an amide or amine linkage. nih.gov These methods typically involve the coupling of a protected amino acid to a functionalized imidazoquinoxaline derivative, followed by deprotection.

A potential synthetic route for attaching amino acids to the this compound scaffold could involve an iodine-mediated decarboxylative cyclization reaction between a 2-methylquinoxaline (B147225) derivative and an α-amino acid. This type of reaction has been successfully employed for the synthesis of the related imidazo[1,5-a]quinolines. rsc.orgnih.gov This methodology could potentially be adapted to quinoxaline precursors to afford amino acid-derived substituents on the imidazole ring of the this compound system.

Incorporation of Diverse Aromatic and Heterocyclic Substituents

A variety of synthetic methods have been developed to introduce diverse aromatic and heterocyclic substituents onto the this compound core. These methods are crucial for building molecular diversity and tuning the electronic and steric properties of the compounds.

One effective strategy is the multicomponent reaction (MCR) approach. An erbium triflate-catalyzed MCR between aryl aldehydes, ortho-N-Boc-phenylenediamines, and azidochalcones, followed by a deprotection-cyclization step, allows for the synthesis of highly substituted imidazo[1,5-a]quinoxalines with multiple aromatic rings. researchgate.net

Another versatile method involves the reaction of 3-aroylquinoxalin-2(1H)-ones with various benzylamines in dimethyl sulfoxide (DMSO). This reaction proceeds through an oxidative cyclocondensation to yield imidazo[1,5-a]quinoxalines bearing different aryl substituents at the 1- and 3-positions of the fused imidazole ring. researchgate.netresearchgate.net

The following table summarizes a selection of synthetic methods for incorporating aromatic and heterocyclic substituents:

Starting MaterialsReagents and ConditionsSubstituent PositionYield (%)
3-Aroylquinoxalin-2(1H)-ones, BenzylaminesDMSO, oxidative cyclocondensation1- and 3-positionsNot specified
ortho-N-Boc-phenylenediamines, Aryl aldehydes, AzidochalconesErbium triflate, Trifluoroacetic acidMultiple positionsModerate to good
2-(1H-imidazol-1-yl)anilines, KetonesTrifluoroacetic acid, Microwave1- and 2-positionsGood

Synthesis of Polycyclic and Bis-Imidazo[1,5-a]quinoxaline Systems

The synthesis of larger, more complex structures involving the this compound core, such as polycyclic and bis-heterocyclic systems, has been achieved through several innovative synthetic routes.

Bis-Imidazo[1,5-a]quinoxaline Systems:

The synthesis of molecules containing two this compound units, often connected by a linker, has been reported. A notable method involves the reaction of bis-3-aroylquinoxalines with benzylamines. This approach extends the imidazoannulation reaction to create dimeric structures. researchgate.net When a diamine, such as m-xylylenediamine, is used, it can act as a linker to connect two quinoxaline precursors, leading to the formation of bis-imidazo[1,5-a]quinoxalines. researchgate.net This strategy has also been applied to the synthesis of heteromacrocycles containing the 1,3-bis(3-arylimidazo[1,5-a]quinoxalin-1-yl)benzene structural fragment. researchgate.net

Polycyclic Systems:

The creation of polycyclic systems where additional rings are fused to the this compound core is a more complex synthetic challenge. While specific examples of fusing additional rings directly onto the pre-formed this compound are scarce, the synthesis of related fused systems provides insight into potential strategies. For instance, the synthesis of thienopyrimido-triazolo-pyrrolo-quinoxalines has been reported, demonstrating the feasibility of constructing complex polycyclic aromatic compounds containing a quinoxaline moiety. semanticscholar.org Such strategies often involve the stepwise construction of the heterocyclic rings from functionalized precursors.

The following table provides an overview of synthetic approaches to polycyclic and bis-imidazo[1,5-a]quinoxaline systems:

System TypeSynthetic ApproachKey Precursors
Bis-Imidazo[1,5-a]quinoxalineDimerization via imidazoannulationBis-3-aroylquinoxalines, Benzylamines/Diamines
Polycyclic Fused SystemsStepwise ring constructionFunctionalized quinoxalines and other heterocycles

Structure Activity Relationship Sar Studies of Imidazo 1,5 a Quinoxaline Derivatives

Methodological Frameworks in SAR Investigations

The elucidation of SAR for imidazo[1,5-a]quinoxaline derivatives relies on a combination of computational and experimental methodologies. A primary approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies develop mathematical models that relate the biological activity of a series of compounds to their physicochemical properties or structural features. For this compound amides, carbamates, and ureas acting as GABA modulators, QSAR models have been built using multiple linear regression to identify key descriptors influencing their activity. researchgate.net These models have revealed that steric, hydrophobic, electro-topological, and hydrogen bond donor properties are significant for the GABA modulator activity of these compounds. researchgate.net

Another key framework involves molecular modeling and docking studies. These computational techniques predict the binding orientation and affinity of a ligand within the active site of a biological target. For instance, in the development of kinase inhibitors, docking studies have been used to understand how this compound derivatives interact with the ATP-binding pocket of enzymes like Lck kinase. nih.gov These in silico methods, combined with traditional medicinal chemistry approaches—synthesizing and testing a series of analogues with systematic structural modifications—allow researchers to build a comprehensive understanding of the SAR. nih.govnih.gov

Impact of Structural Modifications on Receptor Binding and Modulation

The this compound scaffold is a potent modulator of the γ-aminobutyric acid A (GABA-A)/benzodiazepine (B76468) receptor complex. SAR studies have demonstrated that modifications to this core structure can finely tune both the binding affinity and the functional efficacy, yielding compounds that range from full agonists to inverse agonists. nih.govnih.gov

A series of amides, carbamates, and ureas based on this scaffold have been shown to possess high affinity for the receptor complex. nih.gov The nature of the substituent at the 3-position is critical. For instance, the introduction of a piperazine (B1678402) urea (B33335) group at this position can lead to high-affinity ligands with varying efficacies. nih.gov Further optimization of these compounds has led to the identification of derivatives with nanomolar activity. nih.gov The functional outcome (agonist, antagonist, or inverse agonist) is highly dependent on the specific substitutions, highlighting the sensitivity of the receptor to the ligand's structure. These studies have been crucial in developing selective modulators, including those with a preference for specific GABA-A receptor subtypes, such as the α5-containing receptors. nih.gov

This compound derivatives have been investigated as antagonists of Toll-like receptors (TLRs), particularly TLR7. researchgate.netmdpi.com Chronic activation of TLRs can contribute to autoimmune and inflammatory diseases, making antagonists a valuable therapeutic goal. figshare.com SAR studies in this area have explored how steric and electronic properties of substituents influence antagonistic activity. While detailed SAR for the this compound series as TLR7 antagonists is part of a broader investigation including related heterocyclic systems, general trends can be inferred. The nature and size of substituents on the heterocyclic core are critical for modulating activity. For related scaffolds, the length of alkyl chains has been shown to be beneficial for antagonistic potency, suggesting that steric bulk and lipophilicity play a key role in receptor interaction. mdpi.com The electronic properties of the core heterocyclic system are also a determining factor in whether a compound acts as a TLR7 or TLR8 agonist or antagonist. acs.org

While the broader class of imidazoquinoxalines has been explored for various biological activities, specific and detailed SAR studies focusing on this compound derivatives as adenosine (B11128) receptor antagonists are not extensively documented in the provided search results. Research has more prominently featured other isomers, such as imidazo[1,2-a]quinoxalines, in this context. Therefore, a detailed analysis of the structural determinants for adenosine receptor antagonism specifically for the this compound scaffold cannot be thoroughly constructed from the available information.

Correlations between Chemical Structure and Enzyme Inhibitory Potency

The this compound core has proven to be a versatile scaffold for the development of inhibitors targeting a wide array of enzymes, particularly kinases and phosphodiesterases.

IKK1/2: Derivatives of this compound have been synthesized and evaluated as inhibitors of I-kappa B kinase (IKK) subtypes 1 and 2. researchgate.net These kinases are central to the NF-κB signaling pathway, which is implicated in inflammatory diseases. The SAR studies indicate that the substitution pattern on the this compound ring system is crucial for inhibitory activity against both IKK1 and IKK2.

BTK: Imidazo[1,5-a]quinoxalines have been developed as potent irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. nih.govresearchgate.net The SAR for this series is well-defined, with specific modifications designed to form a covalent bond with a cysteine residue in the BTK active site. The synthesis and evaluation of these compounds have led to the identification of leads with significant potential for treating conditions like rheumatoid arthritis. nih.govresearchgate.net

EGFR: While the quinoxaline (B1680401) scaffold, in general, is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR), detailed SAR studies focusing specifically on the this compound isomer are less common than for its imidazo[1,2-a]quinoxaline (B3349733) counterpart. mdpi.comnih.govekb.eg Research on the imidazo[1,2-a]quinoxaline isomer has shown that substitutions on the core can yield potent EGFR inhibitors, but this information cannot be directly extrapolated to the this compound scaffold. nih.gov

Pim-1/2: Quinoxaline derivatives have been identified as dual inhibitors of Pim-1 and Pim-2 kinases, which are oncogenic serine/threonine kinases. nih.govresearchgate.net A lead compound, quinoxaline-2-carboxylic acid, was found to inhibit Pim-1 at nanomolar concentrations. nih.govbohrium.com However, specific SAR studies detailing the optimization of the fused this compound ring system for Pim-1/2 inhibition are not as prevalent as for the simpler quinoxaline core.

Lck: A novel series of imidazo[1,5-a]quinoxalines have been identified as potent inhibitors of the Src-family kinase p56(Lck), with IC50 values below 5 nM. nih.gov SAR studies revealed that an optimal 2,6-disubstituted aniline (B41778) group is a requirement for high potency. nih.gov Further QSAR models have highlighted the importance of specific steric and electronic features and the significant contribution of hydrogen bonding with the Met319 residue in the kinase's active site. nih.govcapes.gov.br Modifications at the 6- and 7-positions of the fused phenyl ring with solubilizing side chains have been shown to significantly improve cellular activity. nih.gov

PDE10A: this compound derivatives have been developed as highly potent inhibitors of phosphodiesterase 10A (PDE10A). nih.govgoogle.com SAR studies have shown that 1,8-dipyridinyl substituted imidazo[1,5-a]quinoxalines are more potent than their 1-pyridinyl counterparts. nih.gov The introduction of a 2-fluoro-3-pyridinyl group led to some of the most potent inhibitors, with IC50 values in the sub-nanomolar range (as low as 0.037 nM). nih.gov

PDE4 and Lyn Kinase: There is limited specific information available from the search results regarding the SAR of this compound derivatives as inhibitors of PDE4 or Lyn Kinase. While these enzymes are important targets, the research focus for this particular scaffold appears to have been directed elsewhere.

SAR Data Tables

Table 1: SAR of this compound Derivatives as Lck Kinase Inhibitors nih.gov Note: This table represents a selection of key findings and is not exhaustive.

Compound Aniline Substituent (R) Lck IC50 (nM) Key SAR Observation
Lead Compound 2,6-dichloroaniline < 5 The 2,6-disubstituted aniline is critical for potency.
Analogue 1 2-chloro-6-methylaniline < 5 Substitution with one methyl and one chloro group maintains high potency.
Analogue 2 2,6-dimethylaniline > 100 Two methyl groups at the 2 and 6 positions significantly reduce activity.

Table 2: SAR of this compound Derivatives as PDE10A Inhibitors nih.gov Note: This table highlights the most potent examples from the study.

Compound ID Substitution Pattern PDE10A IC50 (nM) Key SAR Observation
16 1-(2-fluoro-3-pyridinyl)-8-(3-pyridinyl) 0.12 The 2-fluoro-3-pyridinyl residue provides high potency.
17 1,8-bis(2-fluoro-3-pyridinyl) 0.048 A second 2-fluoro-3-pyridinyl group at position 8 further enhances potency.

SAR in Antimicrobial and Antiviral Activity

The unique structural framework of this compound has been exploited to develop potent antimicrobial and antiviral agents. SAR studies have illuminated the key molecular features that govern these activities.

Research into this compound derivatives has identified several structural elements that are critical for their antibacterial effects. A key series of compounds, 3-phenyl(methyl)-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-ones and their N-alkyl-pyridinium salts, demonstrates that antimicrobial properties are closely linked to substituents at two primary locations: the alkyl group at position 5 of the this compound system and the nature of the alkyl substituent on the pyridinium (B92312) ring. nih.gov

It has been established that the presence of a pyridinium moiety is a significant contributor to the activity. The quaternization of the pyridine (B92270) nitrogen to form pyridinium salts often enhances antibacterial potency. Furthermore, the counter-ion plays a role, with chlorides and iodides showing greater activity against bacteria compared to fungi. nih.gov Specific compounds within this series, notably those designated as 3d, 3e, 3m, and 3n, have been reported to exhibit effective bacteriostatic activity. nih.gov

Compound SeriesKey Structural Features for Antibacterial ActivityReference
3-Phenyl(methyl)-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-one Pyridinium Salts- Alkyl substituents at position 5 of the core ring system.
  • N-alkyl substituents on the attached pyridine ring.
  • Presence of chloride or iodide as the counter-ion enhances activity against bacteria.
  • nih.gov

    The antifungal activity of this compound derivatives is also dictated by specific molecular attributes. For the same series of 3-phenyl(methyl)-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-one pyridinium salts, certain derivatives displayed well-defined fungistatic activities, with Minimum Inhibitory Concentration (MIC) values comparable to established reference drugs. nih.gov

    The SAR for antifungal activity shows some differentiation from that of antibacterial activity. While the presence of various alkyl substituents at position 5 of the this compound core and on the pyridine ring remains important, the type of halide counter-ion can modulate the specificity. For instance, chlorides and iodides are generally more effective against bacteria than fungi, suggesting that other counter-ions might be more favorable for antifungal applications or that the mechanism of action differs. nih.gov

    The broader class of quinoxaline derivatives is recognized for its potential against various respiratory viruses, and the this compound scaffold is a subject of ongoing investigation in this area. nih.govnih.gov

    Influenza Virus : Quinoxaline derivatives are considered good candidates to combat influenza viruses. Their planar polyaromatic structure is thought to have the potential to target the highly conserved NS1 protein of the influenza virus, which could block viral replication. nih.gov

    SARS-CoV-2 : In the context of the COVID-19 pandemic, this compound derivatives have been evaluated for their potential to modulate Toll-like receptors (TLRs), which could influence the immune response to the virus. nih.gov While direct inhibition of viral proteins by this specific scaffold is still under intense study, related structures like pyrrolo[1,2-a]quinoxalines have been identified as promising candidates for inhibiting the main protease (Mpro) of SARS-CoV-2. nih.gov

    A notable SAR observation for antagonistic activity in one series of imidazo[1,5-a]quinoxalines involved the length of an alkyl chain attached to the imidazole (B134444) ring portion. A moderate increase in efficacy was seen with alkyl chains of four to five carbons (e.g., butyl, pentyl), whereas extending the chain to six carbons (hexyl) led to a decrease in activity. nih.gov

    Analysis of Physicochemical Descriptors in SAR Models

    Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structures of compounds with their biological activities using mathematical descriptors. For this compound derivatives, QSAR studies have identified several physicochemical descriptors that significantly impact their biological functions.

    A predictive QSAR model developed for a series of imidazo[1,5-a]quinoxalines (amides, carbamates, and ureas) acting as GABA modulators revealed the importance of the following descriptors: researchgate.net

    Steric Descriptors : The Verloop B5 parameter, a multidimensional steric descriptor, was found to be significant. This indicates that the width and shape of substituents at specific positions are critical for receptor interaction. researchgate.net

    Hydrophobic Descriptors : The LogP of the whole molecule, which measures its lipophilicity, was a key descriptor. This suggests that the compound's ability to cross biological membranes and interact with hydrophobic pockets in the target protein is crucial for its activity. researchgate.net

    Electro-topological Descriptors : The Ipso atom E-state index and the sum of E-state indices were identified as important. These descriptors relate to the electronic and topological state of atoms within the molecule, highlighting the role of electrostatic or charge transfer processes in the interaction with biological targets. researchgate.netresearchgate.net

    Hydrogen Bond Donor Descriptors : The number of hydrogen bond donors was also a significant factor, indicating that the potential for forming hydrogen bonds with amino acid residues in the receptor is a key determinant of activity. researchgate.net

    Another QSAR study on a series of this compound derivatives identified Galvez topological charge indices and BCUT descriptors (related to atomic polarizabilities and electronegativities) as important, further suggesting that electrostatic interactions are fundamental to their mechanism of action. researchgate.net

    Descriptor TypeSpecific Descriptor ExampleSignificance in SAR ModelsReference
    StericVerloop B5 (subs 4)Indicates the importance of the shape and volume of substituents for molecular interaction. researchgate.net
    HydrophobicLog P (whole molecule)Reflects the compound's lipophilicity, influencing its absorption and binding to hydrophobic pockets. researchgate.net
    Electro-topologicalSum of E state indices (subs 4)Highlights the role of the molecule's electronic and topological features in its activity. researchgate.net
    Hydrogen BondingADME H bond donor (subs 4)Shows the importance of hydrogen bond formation with the biological target. researchgate.net
    TopologicalGalvez topological charge indexSuggests interaction with receptor amino acids via electrostatic or charge transfer processes. researchgate.net

    Mechanisms of Biological Action of Imidazo 1,5 a Quinoxaline Derivatives

    Molecular Mechanisms of Receptor System Modulation

    Derivatives of imidazo[1,5-a]quinoxaline interact with several critical receptor systems, functioning as modulators and antagonists to influence cellular signaling pathways.

    This compound derivatives have been identified as potent allosteric modulators of the γ-aminobutyric acid type A (GABA A) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govacs.org These compounds typically bind to the benzodiazepine (B76468) site at the interface of the α and γ subunits of the receptor. acs.org This interaction does not activate the receptor directly but modulates the effect of the endogenous ligand, GABA. beilstein-journals.org

    Research has successfully developed both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) from this chemical series. nih.govacs.org This dual capability stems from subtle structural modifications to the core scaffold. nih.gov For instance, certain derivatives show selectivity for the α5 subunit-containing GABA A receptors, which are primarily located in the hippocampus and are involved in cognitive processes. nih.govacs.org The development of α5-selective NAMs has been a significant focus, with some compounds demonstrating activity in the low nanomolar range. nih.gov The ability of these compounds to either enhance (as PAMs) or reduce (as NAMs) the GABA-activated chloride current makes them a subject of interest for investigating their potential in various neurological conditions. nih.govacs.org

    Table 1: GABAA Receptor Modulation by this compound Derivatives

    Compound Type Target Mechanism of Action Observed Effect Reference
    This compound Derivatives α5-GABA A Receptor Negative Allosteric Modulator (NAM) Reduction of GABA-activated chloride current nih.gov
    This compound Derivatives α5-GABA A Receptor Positive Allosteric Modulator (PAM) Enhancement of GABA-activated chloride current nih.gov
    Dimethylamino urea (B33335) 41 GABA A /Benzodiazepine Receptor Complex Partial Agonist Antagonism of metrazole-induced seizures

    Certain this compound derivatives have been characterized as antagonists of Toll-like receptors (TLRs), specifically TLR7 and TLR8. sci-hub.senih.gov These receptors are critical components of the innate immune system, recognizing pathogen-associated molecular patterns like single-stranded RNA. sapub.org Overactivation of these receptors is implicated in autoimmune diseases. nih.govresearchgate.net

    Studies have demonstrated that compounds from this class can act as selective TLR7 antagonists. sci-hub.senih.gov In assays testing for both TLR7 and TLR8 activity, several this compound derivatives showed potent inhibition of TLR7 while exhibiting no significant agonistic or antagonistic activity at TLR8. nih.gov The mechanism is believed to involve competitive antagonism, where the derivative binds to the receptor's ligand-binding site, preventing the binding of endogenous or exogenous agonists. sci-hub.se This selectivity is significant, as TLR7 and TLR8 have distinct biological roles, and selective antagonism can offer a more targeted immunomodulatory effect. sapub.org

    The antagonistic action of this compound derivatives on TLR7 directly impacts downstream inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. sapub.org TLR7 activation normally initiates a signaling cascade that leads to the activation of IκB kinase (IKK). nih.gov IKK then phosphorylates the inhibitor of NF-κB, IκBα, targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov

    By blocking the initial TLR7 activation, these antagonists prevent the initiation of this cascade, thereby inhibiting NF-κB-mediated gene expression. sapub.org Furthermore, some this compound derivatives have been shown to inhibit IKK1 and IKK2 directly. This represents a dual mechanism for suppressing the NF-κB pathway: one at the receptor level (TLR7) and another further downstream at the kinase level (IKK). This direct enzymatic inhibition provides an alternative route to block NF-κB activation, independent of TLR7 antagonism.

    The imidazoquinoxaline class of compounds has been reported to act as antagonists at the A1 adenosine (B11128) receptor (A1AR). nih.gov While research into this specific activity for the this compound scaffold is less extensive than for its other biological actions, it is recognized as a valid mechanism. Adenosine is a key neuromodulator in the central nervous system, and its receptors are targets for various therapeutic areas. nih.gov

    Isosteres of related triazolo-quinoxalines, including imidazo-quinoxalines, have demonstrated A1AR antagonism with affinities in the nanomolar range. nih.gov However, a recurring challenge with these compounds has been a lack of high selectivity against other adenosine receptor subtypes (A2A, A2B, and A3). nih.gov This suggests that while the scaffold can effectively bind to the A1 receptor, achieving a highly specific interaction that avoids off-target effects on other adenosine receptors requires further structural refinement.

    TLR7 and TLR8 Antagonistic Mechanisms

    Enzymatic Inhibition Mechanisms

    In addition to receptor modulation, this compound derivatives function through the direct inhibition of specific enzymes, particularly kinases involved in critical cellular signaling pathways.

    Kinases are a major target for this compound derivatives. Specific compounds within this class have been developed as potent and irreversible inhibitors of Bruton's tyrosine kinase (BTK), an enzyme crucial for B-cell receptor signaling and B-cell activation. The mechanism of these inhibitors involves the formation of a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inactivation. The efficacy of a lead compound from this series has been demonstrated in preclinical models of rheumatoid arthritis.

    As mentioned previously, this scaffold has also yielded inhibitors of I-kappa B kinases (IKK), specifically IKK1 and IKK2. These kinases are central to the NF-κB signaling pathway. By competitively inhibiting the ATP-binding site of IKK, these compounds prevent the phosphorylation of IκBα, thereby blocking the entire downstream cascade that leads to inflammatory gene expression. The broader quinoxaline (B1680401) class is known to be a source of ATP-competitive inhibitors for a wide array of protein kinases, including EGFR, VEGFR, and PDGFR, highlighting the potential of the core structure in kinase-focused drug design.

    Table 2: Kinase Inhibition by this compound Derivatives

    Inhibitor Class Target Kinase Mechanism of Action Therapeutic Area of Interest Reference
    Imidazo[1,5-a]quinoxalines Bruton's Tyrosine Kinase (BTK) Irreversible covalent inhibition Rheumatoid Arthritis
    Imidazo[1,5-a]quinoxalines I-kappa B Kinase 1 (IKK1) ATP-competitive inhibition Inflammatory Diseases
    Imidazo[1,5-a]quinoxalines I-kappa B Kinase 2 (IKK2) ATP-competitive inhibition Inflammatory Diseases

    Carbonic Anhydrase II Inhibition Kinetics

    Carbonic anhydrase II (CA-II) is a ubiquitous zinc-containing enzyme involved in numerous physiological processes, making it a therapeutic target for various conditions. While other heterocyclic compounds like quinazolinones and pyrazolines have been studied as competitive inhibitors of human carbonic anhydrase II (hCA-II), with detailed kinetic analyses determining their inhibition constants (Ki) and binding modes, specific research detailing the inhibition kinetics of this compound derivatives against CA-II is not extensively available in the current scientific literature. nih.govnih.govresearchgate.netsemanticscholar.org Therefore, a quantitative description of their mode of inhibition (e.g., competitive, non-competitive) and their inhibition constants against CA-II cannot be provided at this time.

    Mechanistic Insights into Antimicrobial Activity

    This compound derivatives have demonstrated notable antimicrobial properties, with research pointing towards distinct mechanisms of action against bacteria, fungi, and viruses.

    The antibacterial effect of certain this compound derivatives has been established, with studies indicating they possess effective bacteriostatic activity. nih.gov The specific cellular and molecular targets for this class of compounds are still under investigation. However, for the broader class of quinoxaline derivatives, one proposed mechanism of antibacterial action is through the intercalation of the planar aromatic ring system into bacterial DNA. researchgate.net This interaction can disrupt DNA replication and transcription, leading to the inhibition of bacterial growth.

    Structure-activity relationship studies on this compound derivatives have shown that their antimicrobial properties are significantly influenced by the nature and position of various substituents on the heterocyclic core. nih.gov For instance, the presence of specific alkyl groups on both the pyridine (B92270) ring at position 1 and the this compound system at position 5 has been directly linked to their antimicrobial efficacy. nih.gov Certain pyridinium (B92312) salts of these derivatives have shown more pronounced activity against bacteria than fungi. nih.gov

    While specific mode-of-action studies for the this compound isomer are limited, research on the related imidazo[1,2-a]quinoxaline (B3349733) scaffold provides strong indications of the likely antifungal mechanisms. Preliminary studies on these related derivatives suggest that they exert their antifungal effects by interfering with key fungal developmental processes. nih.gov These include the disruption of hyphal differentiation, inhibition of spore germination, and the prevention of germ tube growth. nih.gov

    Furthermore, studies on other quinoxaline derivatives have employed scanning electron microscopy to visualize the effects on fungal pathogens. These investigations revealed that certain compounds can cause significant alterations to the cell morphology of fungi such as Rhizoctonia solani, suggesting that disruption of the cell wall or membrane integrity could be a component of their antifungal action. rsc.org

    The planar, polyaromatic structure of the quinoxaline core makes it a promising candidate for antiviral drug development. nih.govnih.gov A primary mechanism proposed for the anti-influenza activity of quinoxaline derivatives is the targeting of the non-structural protein 1 (NS1), which is a highly conserved protein encoded by the influenza virus. nih.govnih.gov The N-terminal domain of the NS1 protein contains a deep cavity, and it is hypothesized that small molecules like quinoxaline derivatives can fit into this pocket, blocking the protein's function and thereby inhibiting viral replication. nih.gov

    Another potential antiviral target identified for the broader quinoxaline class is the interaction between the nucleocapsid protein of coronaviruses and human Cyclophilin A (CypA). nih.gov Inhibition of this interaction is considered a possible avenue for antiviral intervention. nih.gov The development of this compound derivatives has been noted as a strategy in the synthesis of novel antiviral agents, leveraging these potential mechanisms of action. nih.gov

    Antiviral Mechanisms of Action

    Interaction with Viral Proteins (e.g., NS1, Nucleocapsid Protein)

    This compound derivatives have been investigated for their potential antiviral activities, with a particular focus on their interactions with key viral proteins essential for replication and pathogenesis. The planar polyaromatic structure of the broader quinoxaline class of compounds makes them suitable candidates for targeting viral proteins. nih.gov

    Research into quinoxaline derivatives has indicated their potential to act as effective antiviral agents against influenza viruses through interaction with the Non-Structural Protein 1 (NS1). nih.gov The NS1 protein is a critical virulence factor for the influenza virus, playing a multifaceted role in counteracting the host's antiviral immune response. One of its key functions involves binding to double-stranded RNA (dsRNA), thereby preventing the activation of host antiviral pathways.

    Studies on quinoxaline derivatives have demonstrated their ability to disrupt the interaction between the NS1A protein and dsRNA. nih.govresearchgate.net An in vitro fluorescence polarization assay showed that certain quinoxaline compounds could interfere with this binding. nih.govresearchgate.net The proposed mechanism involves the small molecule fitting into a deep cavity in the N-terminal domain of the NS1A protein, which is the dsRNA-binding surface, thereby blocking the virus's ability to replicate. While these findings are promising for the quinoxaline scaffold in general, specific studies detailing the binding and inhibitory activity of this compound derivatives against the NS1 protein are not extensively documented in the currently available literature.

    With regard to the nucleocapsid protein, another crucial viral component for RNA packaging and replication, research has also primarily focused on the broader class of heterocyclic compounds. For instance, there is evidence of interactions between the nucleocapsid protein of the SARS coronavirus and human Cyclophilin A (CypA), suggesting a potential avenue for antiviral intervention. nih.gov Furthermore, compounds with bicyclic heterocyclic frameworks have been shown to disrupt the interaction between the nucleocapsid protein of Human coronavirus OC43 (HCoV-OC43) and its RNA by targeting the N-terminal domain of the protein. However, specific research elucidating the direct interaction between this compound derivatives and viral nucleocapsid proteins is still an emerging area of investigation.

    Table 1: Interaction of Quinoxaline Derivatives with Viral Proteins

    Compound ClassViral Protein TargetVirusMechanism of ActionResearch Findings
    Quinoxaline DerivativesNon-Structural Protein 1A (NS1A)Influenza A VirusDisruption of the dsRNA-NS1A interaction. nih.govresearchgate.netAn in vitro fluorescence polarization assay confirmed that these compounds interfere with the binding of NS1A to dsRNA. nih.govresearchgate.net
    Bicyclic Heterocyclic FrameworksNucleocapsid ProteinHuman coronavirus OC43 (HCoV-OC43)Disruption of the interaction between the nucleocapsid protein and viral RNA by binding to the N-terminal domain.Shows potential as inhibitors of coronavirus replication.

    Immunomodulatory Pathways Beyond Direct TLR Interaction

    While some imidazo-fused quinoline (B57606) derivatives are known to exert their immunomodulatory effects through direct interaction with Toll-like receptors (TLRs), a growing body of evidence suggests that certain derivatives, including those from the this compound family and related structures, can modulate the immune system through alternative pathways. These non-TLR-mediated mechanisms often involve the regulation of key intracellular signaling molecules and enzymes that play a crucial role in the inflammatory response.

    One significant non-TLR-mediated pathway involves the inhibition of phosphodiesterases (PDEs). For instance, a patent has described this compound derivatives as inhibitors of phosphodiesterase 10 (PDE10). google.com PDEs are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, these compounds can increase the intracellular concentrations of cAMP and/or cGMP, which in turn can modulate the activity of various downstream signaling pathways, including those involved in inflammation.

    Research on the isomeric imidazo[1,2-a]quinoxalines has provided further insight into these non-TLR pathways. These compounds have been identified as potent inhibitors of phosphodiesterase 4 (PDE4). researchgate.netnih.gov Inhibition of PDE4 leads to an increase in intracellular cAMP, which is known to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

    Additionally, research on imidazoquinolines, a closely related class of compounds, has identified derivatives that can stimulate the production of cytokines independently of TLR7 and TLR8 activation. nih.govnih.gov For example, a C7-methoxycarbonyl derivative of imiquimod (B1671794) was found to induce the production of IL-12p40 and TNF, and significantly enhance the production of IL-1β, without activating TLR7 or TLR8. nih.govnih.gov This suggests the existence of alternative mechanisms by which these compounds can stimulate an immune response.

    While some this compound derivatives have been assessed for their capacity to inhibit NF-κB activation through the modulation of TLRs, the exploration of their immunomodulatory effects that are independent of direct TLR interaction remains an active area of research. nih.gov

    Table 2: Immunomodulatory Pathways of this compound and Related Derivatives Beyond Direct TLR Interaction

    Compound ClassMolecular Target/PathwayEffectDownstream Consequences
    This compound DerivativesPhosphodiesterase 10 (PDE10)Inhibition google.comModulation of intracellular signaling pathways.
    Imidazo[1,2-a]quinoxaline DerivativesPhosphodiesterase 4 (PDE4)Inhibition researchgate.netnih.govIncreased intracellular cAMP, suppression of TNF-α production.
    Imidazo[1,2-a]quinoxaline Derivativesp38 Mitogen-Activated Protein Kinase (MAPK)Activation researchgate.netModulation of inflammatory cytokine production.
    Imidazo[1,2-a]quinoxaline DerivativesPhosphatidylinositol 3-kinase (PI3K)Inhibition researchgate.netEffects on cell survival and proliferation.
    Imidazoquinolines (C7-methoxycarbonyl derivative of imiquimod)Unknown TLR7/8-independent pathwayCytokine Induction (IL-12p40, TNF, IL-1β) nih.govnih.govStimulation of an innate immune response.

    Computational Chemistry and Molecular Modeling Studies of Imidazo 1,5 a Quinoxaline

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling has proven to be an invaluable tool in deciphering the complex interplay between the structural features of imidazo[1,5-a]quinoxaline derivatives and their biological activities. These models translate molecular structures into numerical descriptors, which are then correlated with experimental data to predict the activity of new compounds.

    Selection and Validation of Molecular Descriptors

    The foundation of a robust QSAR model lies in the judicious selection of molecular descriptors that accurately capture the physicochemical properties influencing biological activity. For this compound derivatives, a variety of descriptors have been employed, encompassing constitutional, topological, geometrical, and electronic properties.

    A comprehensive QSAR analysis of this compound amides, carbamates, and ureas as GABA modulators further highlighted the importance of a diverse set of descriptors. The study identified multidimensional steric (Verloop B5), hydrophobic (LogP), electrotopological (Ipso atom E-state index and sum of E-state indices), and hydrogen bond donor properties as having a significant impact on their modulatory activity.

    To ensure the reliability of the selected descriptors, various validation techniques are employed. Internal validation methods like leave-one-out (LOO) and leave-group-out (LGO) cross-validation are commonly used to assess the robustness and predictive power of the QSAR model. External validation, where the model is used to predict the activity of a set of compounds not used in model development, is the ultimate test of a model's predictive capability.

    Table 1: Selected Molecular Descriptors in QSAR Studies of this compound Derivatives

    Descriptor ClassSpecific Descriptor ExampleRole in Biological Activity
    Topological Galvez topological charge indexDescribes molecular branching and electronic distribution. researchgate.net
    BCUT BCUT descriptors (atomic polarizability/electronegativity weighted)Encodes information about atomic properties relevant to intermolecular interactions. researchgate.net
    2D Autocorrelation 2D autocorrelation descriptorsRelates to the spatial distribution of atomic properties. researchgate.net
    Steric Verloop B5Quantifies the steric bulk of substituents, influencing binding pocket fit.
    Hydrophobic LogPRepresents the lipophilicity of the molecule, affecting membrane permeability and target interaction.
    Electrotopological Ipso atom E-state indexReflects the electronic and topological state of specific atoms, crucial for electrostatic interactions.
    Hydrogen Bonding Hydrogen bond donor countIndicates the potential for forming hydrogen bonds with the biological target.

    Development and Statistical Validation of Predictive QSAR Models

    The development of a predictive QSAR model involves establishing a mathematical relationship between the selected molecular descriptors (independent variables) and the biological activity (dependent variable). Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used statistical methods for this purpose.

    A key aspect of QSAR model development is rigorous statistical validation to ensure its predictive power and reliability. Several statistical parameters are used to evaluate the quality of a QSAR model. In a study of diverse heterocyclic compounds, including imidazo[1,5-a]quinoxalines, as Bruton's tyrosine kinase (BTK) inhibitors, a QSAR model was developed and validated. researchgate.net The statistical parameters for the best model highlighted its robustness and predictive capacity. researchgate.net

    The coefficient of determination (r²) indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A high r² value suggests a good fit of the model to the training data. The cross-validated coefficient of determination (Q²) is a more stringent measure of the model's predictive ability, assessed through internal validation. For external validation, the predictive r² (r²_pred) is calculated based on the model's performance on an external test set.

    Table 2: Statistical Validation Parameters of a Predictive QSAR Model for this compound Derivatives as BTK Inhibitors

    Statistical ParameterValueInterpretation
    r² (Training set) 0.7981Indicates a good fit of the model to the training data. researchgate.net
    r² (Validation set) 0.7429Shows good predictive performance on the internal validation set. researchgate.net
    Q² (Training set) 0.7898Demonstrates the robustness and good internal predictive power of the model. researchgate.net
    Q² (Validation set) 0.6784Confirms the model's ability to predict the activity of compounds not used in its development. researchgate.net

    Molecular Docking and Ligand-Target Interaction Analysis

    Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for understanding the molecular basis of ligand-target recognition and for virtual screening of compound libraries.

    Characterization of Binding Pockets and Active Sites

    Molecular docking studies have been instrumental in characterizing the binding pockets and active sites of various biological targets for this compound derivatives. These studies provide insights into the size, shape, and chemical nature of the active site, which is crucial for designing ligands with high affinity and selectivity.

    For instance, in the study of imidazo[1,5-a]quinoxalines as irreversible BTK inhibitors, molecular docking was used to understand how these compounds interact with the ATP-binding site of the kinase. researchgate.net The docking analysis revealed key interactions with residues in the hinge region, such as Glu475 and Met477, which are critical for inhibitor binding. researchgate.net The size and hydrophobicity of the binding pocket were also characterized, guiding the design of substituents on the this compound scaffold to optimize binding.

    While direct studies on this compound are sometimes limited, insights can be drawn from studies on the closely related imidazo[1,2-a]quinoxaline (B3349733) scaffold. In a study of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of the Epidermal Growth Factor Receptor (EGFR), molecular docking revealed that the core scaffold aligns with the gatekeeper residue Met790 in the ATP binding pocket. mdpi.com The binding site was further characterized by the presence of key residues like Val726, Leu844, and Cys797, which form a pocket that accommodates the imidazole (B134444) ring of the inhibitor. mdpi.com

    Table 3: Characterization of the Binding Pocket for an Imidazo[1,2-a]quinoxaline-Based EGFR Inhibitor

    Interacting ResidueInteraction TypeRole in Ligand Binding
    Met790 (Gatekeeper) Aryl–methionine interactionOrients the core scaffold within the active site. mdpi.com
    Val726 Hydrophobic interactionForms a pocket that accommodates the imidazole ring. mdpi.com
    Leu844 Hydrophobic interactionContributes to the hydrophobic enclosure of the ligand. mdpi.com
    Cys797 Hydrophobic interactionForms part of the binding pocket for the imidazole ring. mdpi.com
    Thr790 Weak hydrogen bondInteracts with substituents on the ligand. mdpi.com
    Leu788 Weak hydrogen bondContributes to the overall binding affinity. mdpi.com
    Lys745 Weak hydrogen bondImportant for interaction with the phosphate-binding region. mdpi.com

    Elucidation of Ligand-Protein Recognition and Binding Modes

    Beyond characterizing the binding pocket, molecular docking elucidates the specific interactions that govern ligand-protein recognition and determine the binding mode of the inhibitor. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the stability of the ligand-receptor complex.

    In the case of imidazo[1,2-a]quinoxaline-based EGFR inhibitors, docking studies showed that the 3,4,5-trimethoxybenzylidene moiety of a potent inhibitor orients towards key residues like Thr790, Leu788, Glu762, and Lys745, forming weak hydrogen bonds. mdpi.com Another substituted phenyl ring was found to be in close proximity to Pro794 and Cys797, also engaging in weak hydrogen bonds. mdpi.com These detailed interaction patterns provide a rational basis for the observed inhibitory activity and guide further structural modifications to enhance potency.

    The binding mode analysis can also reveal the importance of specific functional groups on the ligand. For example, the study of quinoxaline (B1680401) derivatives targeting the EGFR receptor highlighted the crucial role of triazole and tetrazole rings in forming hydrogen bonds with LYS721 and MET769 of the target protein.

    Table 4: Elucidation of Ligand-Protein Interactions for an Imidazo[1,2-a]quinoxaline-Based EGFR Inhibitor

    Ligand MoietyInteracting Protein ResidueInteraction TypeApproximate Distance (Å)
    Imidazo[1,2-a]quinoxaline coreMet790Aryl–methionine4.40 mdpi.com
    3,4,5-trimethoxybenzylideneThr790Weak hydrogen bondNot specified
    3,4,5-trimethoxybenzylideneLeu788Weak hydrogen bondNot specified
    C-2 substituted 3,4,5-trimethoxyphenylPro794Weak hydrogen bondNot specified
    C-2 substituted 3,4,5-trimethoxyphenylCys797Weak hydrogen bondNot specified

    Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

    Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. In the context of imidazo[1,5-a]quinoxalines, DFT has been applied to elucidate the mechanisms of their synthesis, providing valuable insights into the reaction pathways and the factors that control regioselectivity.

    While a detailed DFT study specifically on the synthesis of the core this compound scaffold is not extensively reported in the provided context, studies on related quinoxaline derivatives offer a blueprint for how DFT can be applied. For instance, a study on the photocatalytic synthesis of a 2-methylquinoxaline (B147225) 1,4-dioxide derivative employed DFT calculations to propose a reaction mechanism. Such calculations can determine the energies of reactants, intermediates, transition states, and products, allowing for the mapping of the entire reaction energy profile.

    In the synthesis of imidazo[1,5-a]quinoxalines, several reaction pathways are possible. One common route involves the condensation of a 2-aminoquinoxaline derivative with an α-haloketone, followed by intramolecular cyclization. DFT calculations can be used to model this process, starting with the initial nucleophilic attack of the amino group on the carbonyl carbon of the α-haloketone. The calculations can then trace the subsequent steps, including the formation of an intermediate, the intramolecular cyclization, and the final aromatization to yield the this compound product.

    DFT can also be used to rationalize the regioselectivity observed in certain synthetic routes. For example, in reactions where multiple cyclization pathways are possible, DFT can calculate the activation energies for each pathway, with the pathway having the lower activation energy being the kinetically favored one. This information is invaluable for optimizing reaction conditions to achieve the desired product in high yield.

    In a broader context, DFT has been used to study the synthesis of imidazo[1,5-a]quinolines, a closely related heterocyclic system. An iodine-mediated decarboxylative cyclization was developed for their synthesis under metal-free conditions. While the detailed mechanism was not fully elucidated by DFT in the provided information, such computational methods could be applied to understand the role of iodine in mediating the reaction and the energetics of the decarboxylation and cyclization steps.

    Investigation of Transition States and Reaction Pathways

    A thorough understanding of the formation of imidazo[1,5-a]quinoxalines requires detailed knowledge of the reaction pathways and the associated transition states. As of now, dedicated computational studies elucidating the step-by-step mechanism, identifying key intermediates, and calculating the activation energies for the synthesis of this compound are not widely available in peer-reviewed literature.

    While various synthetic routes have been proposed, they are typically supported by experimental evidence and plausible mechanistic hypotheses rather than detailed computational verification. Future research employing methods such as Density Functional Theory (DFT) would be instrumental in:

    Mapping the potential energy surface of key synthetic reactions.

    Characterizing the geometry and energy of transition state structures.

    Providing a quantitative understanding of the factors that govern the reaction kinetics.

    Such studies would be invaluable for optimizing existing synthetic methods and designing novel, more efficient routes to this scaffold.

    Rationalization of Regioselectivity and Stereoselectivity

    The synthesis of substituted imidazo[1,5-a]quinoxalines can potentially lead to various regioisomers and stereoisomers. Computational chemistry offers powerful tools to predict and rationalize these outcomes. However, specific computational investigations into the regioselectivity and stereoselectivity of reactions forming or involving the this compound core are scarce.

    For instance, in reactions where different cyclization pathways are possible, leading to isomers like imidazo[1,2-a]quinoxaline versus this compound, computational analysis of the transition state energies for each pathway could definitively explain the observed product distribution. Key parameters that could be analyzed in future studies include:

    Frontier Molecular Orbital (FMO) analysis: To assess the reactivity of different atomic sites.

    Natural Bond Orbital (NBO) analysis: To understand charge distribution and orbital interactions.

    Steric and electronic effects: Quantifying the impact of different substituents on the reaction outcome.

    Below is a hypothetical data table illustrating the kind of results that could be generated from a DFT study to rationalize regioselectivity, comparing the activation energies for the formation of two different isomers.

    Reaction PathwayTransition StateActivation Energy (kcal/mol)
    Formation of this compoundTS-118.5
    Formation of a RegioisomerTS-222.1
    Note: This data is illustrative and not based on published experimental or computational results.

    Such data would provide a clear rationale for the preferential formation of the this compound product due to a lower energetic barrier.

    Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics (Future Research Direction)

    Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations represent a promising, yet largely unexplored, avenue of research.

    As many derivatives of this scaffold are being investigated for their biological activity, understanding their conformational preferences and how they interact with biological targets at a dynamic level is crucial. Future MD simulation studies could provide significant insights into:

    Conformational Landscape: Identifying the most stable conformations of substituted imidazo[1,5-a]quinoxalines in different environments (e.g., in solution or a protein binding pocket).

    Binding Dynamics: Simulating the process of a ligand binding to its receptor, revealing the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex, and calculating binding free energies.

    Solvent Effects: Understanding how the surrounding solvent molecules influence the structure and dynamics of the this compound core.

    The application of MD simulations will be a critical next step in the rational design of new this compound-based therapeutic agents with improved potency and selectivity.

    Imidazo 1,5 a Quinoxaline As a Core Scaffold in Pharmaceutical Chemistry

    Rational Design Principles for Novel Bioactive Imidazo[1,5-a]quinoxaline Derivatives

    The rational design of new drug candidates based on the this compound scaffold is heavily reliant on understanding its structure-activity relationships (SAR). By systematically modifying the core structure and observing the effects on biological activity, medicinal chemists can develop principles to guide the synthesis of more potent and selective compounds.

    A key area of investigation for this scaffold has been its interaction with the γ-aminobutyric acid type A (GABA-A) receptors, specifically the benzodiazepine (B76468) binding site. Research has shown that substitutions at various positions on the this compound ring system significantly influence the affinity and efficacy of these compounds. For instance, the introduction of amides, carbamates, and ureas has led to the development of high-affinity partial agonists. nih.gov One notable example, dimethylamino urea (B33335) 41 , demonstrated a partial agonist profile in vitro and showed promise in animal models of anxiety without the typical side effects associated with full benzodiazepine agonists. nih.gov

    The SAR studies have provided insights into the specific structural requirements for desired pharmacological activity. For example, in the pursuit of α5-GABAA receptor negative allosteric modulators (NAMs), a heuristic approach combining known structural moieties with the this compound core has yielded compounds with nanomolar activity. nih.gov This work highlighted the diverse mechanistic nature of these derivatives, which could be further understood through in silico modeling. nih.gov

    Scaffold Hopping and Bioisosteric Replacement Strategies

    Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry to identify novel intellectual property, improve compound properties, and explore new chemical space. The this compound scaffold has been both a subject and a product of such strategies.

    The "Imiqualine family" of compounds, which have shown cytotoxic activities against melanoma cell lines, includes derivatives of this compound alongside other related scaffolds like imidazo[1,2-a]quinoxaline (B3349733), imidazo[1,2-a]pyrazine (B1224502), and pyrazolo[1,5-a]quinoxaline. nih.gov This collection of related but distinct core structures exemplifies a scaffold hopping approach, where the central chemical framework is altered to discover new compounds with potentially improved therapeutic profiles. nih.gov

    Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or improving pharmacokinetic parameters. For instance, the replacement of a phenyl substituent in quinoxaline-based inhibitors of the PDGF receptor with other groups is an effective strategy. researchgate.net While not directly involving the this compound core, this principle is broadly applicable. In the context of imidazo[1,5-a]quinoxalines, a nitrogen atom in a related 1,2,4-triazolo[1,5-a]quinoxaline can be considered a bioisosteric replacement for a CH group in the imidazo[1,2-a]quinoxaline analog, which can influence receptor interactions and efficacy. nih.gov

    Identification and Optimization of Lead Compounds for Therapeutic Areas

    The this compound scaffold has served as a starting point for the identification and optimization of lead compounds in several therapeutic areas, including oncology and inflammatory diseases.

    In the field of cancer therapeutics, derivatives of the related imidazo[1,2-a]quinoxaline have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR). mdpi.com Through systematic optimization, compounds with IC50 values comparable to the approved drug erlotinib (B232) have been discovered. mdpi.com A limited SAR study revealed that compounds with a benzylidene amino functionality were generally potent inhibitors. mdpi.com Similarly, imidazo[1,2-a]quinoxaline derivatives have been explored as potential antitubulin agents. semanticscholar.org Computational analysis and in vitro assays identified a lead compound with encouraging anticancer activity against several cancer cell lines. semanticscholar.org

    Furthermore, the this compound scaffold has been investigated for its potential to inhibit IκB kinase (IKK), a key target in inflammatory pathways. nih.gov By exploring this and related scaffolds like imidazo[1,2-a]pyrazine and pyrazolo[1,5-a]quinoxaline, researchers aim to develop novel inhibitors of the NF-κB signaling pathway, which is pivotal in many chronic and acute inflammatory conditions. nih.gov

    The optimization process often involves iterative cycles of chemical synthesis and biological testing. For example, in the development of JNK1 inhibitors from an imidazo[1,2-a]quinoxaline hit, optimization led to a compound with significantly improved potency. researchgate.net Further exploration of substitutions at different positions on the scaffold resulted in the identification of highly specific inhibitors. researchgate.net

    Below is a table summarizing the biological activity of selected this compound and related derivatives.

    Compound/Derivative ClassTherapeutic AreaTargetKey Findings
    Dimethylamino urea 41 AnxietyGABA-A ReceptorPartial agonist with reduced side effects in animal models. nih.gov
    This compound derivativesCognition Enhancementα5-GABAA ReceptorIdentified potent negative allosteric modulators. nih.gov
    "Imiqualine family" derivativesCancerNot specifiedDisplayed cytotoxic activities on melanoma cell lines. nih.gov
    Imidazo[1,2-a]quinoxaline derivativesCancerEGFRPotent inhibitors with IC50 values comparable to erlotinib. mdpi.com
    Imidazo[1,2-a]quinoxaline lead compoundCancerTubulinShowed significant anticancer activity in vitro. semanticscholar.org
    This compound derivativesInflammationIKK1 and IKK2Investigated as potential inhibitors of the NF-κB pathway. nih.gov

    Conceptual Application in Drug Discovery and Development Pipelines

    The this compound scaffold fits well within the conceptual framework of modern drug discovery and development pipelines. Its synthetic tractability allows for the creation of diverse chemical libraries for high-throughput screening. An efficient, one-pot synthesis of this compound derivatives has been developed, facilitating the generation of a broad range of substrates. rsc.org

    Once a hit compound is identified, the principles of rational design and SAR, as discussed previously, guide the lead optimization phase. The scaffold's amenability to modification at multiple positions allows for fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For example, the development of imidazo[1,5-a]quinoline-based ligands for the central benzodiazepine receptor involved the synthesis of bivalent ligands with varying spacer lengths to explore interactions with GABA-A receptor isoforms. nih.govcardiff.ac.uk

    The journey from a promising lead compound to a clinical candidate involves extensive preclinical testing. Selected imidazo[1,5-a]quinoline (B8571028) derivatives have undergone in vivo pharmacological evaluation, demonstrating anticonvulsant and anxiolytic properties without the muscle relaxant or memory-impairing side effects of classical benzodiazepines. cardiff.ac.ukunisi.it This demonstrates the potential of this scaffold to yield drug candidates with improved safety profiles. The versatility of the broader quinoxaline-containing structures, which have shown a wide array of biological activities including antimicrobial and antitumor effects, further underscores the potential of the this compound core in developing new therapeutic agents. researchgate.netmdpi.com

    Future Perspectives and Emerging Research Directions

    Development of Greener and More Sustainable Synthetic Methodologies

    The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods for complex heterocyclic compounds like imidazo[1,5-a]quinoxalines. Future research will prioritize the reduction of hazardous waste, the use of renewable resources, and the improvement of energy efficiency.

    Key areas of development include:

    Catalyst-Free and Metal-Free Reactions: A significant trend is the move away from expensive and often toxic transition-metal catalysts. rsc.org Methodologies utilizing iodine as a readily available, non-toxic catalyst for C-H cross-dehydrogenative coupling have been developed, offering a metal-free process for synthesizing imidazo[1,5-a]quinoxaline derivatives. rsc.org Other approaches involve catalyst-free oxidative cyclization using green solvents like ethanol, which minimizes the environmental impact. rsc.orgnih.gov

    Use of Greener Solvents and Energy Sources: The replacement of volatile organic compounds with greener alternatives like water or natural deep eutectic solvents (NADESs) is a critical goal. nih.govunicam.it NADESs, for instance, can provide a highly efficient medium for the rapid synthesis of quinoxalines at room temperature, with the solvent being recyclable for multiple runs. unicam.it Additionally, the use of alternative energy sources such as microwave irradiation can shorten reaction times and improve yields, contributing to a more sustainable process. bohrium.comresearchgate.net

    Table 1: Comparison of Green Synthetic Methodologies for Quinoxaline-Related Scaffolds
    MethodologyKey FeaturesAdvantagesReference
    Iodine-Mediated C–H AminationTransition-metal-free; uses I2 as a catalyst.Operationally simple, scalable, high yields, avoids toxic metals. rsc.org
    Natural Deep Eutectic Solvents (NADESs)Uses a choline (B1196258) chloride/water mixture as the solvent.Fast (5 min), high-yielding (>90%), recyclable solvent, no further purification needed. unicam.it
    Molybdenum-Catalyzed One-Pot SynthesisDomino reduction-imine formation-cyclization cascade.Efficient, sustainable, uses easily available starting materials. researchgate.net
    Catalyst-Free Oxidative CyclizationReaction of diamines and phenacyl bromide in ethanol.Avoids catalysts, uses a green solvent, good yields (70–85%). rsc.orgnih.gov

    Exploration of Novel Biological Targets and Therapeutic Applications

    While imidazo[1,5-a]quinoxalines are known for their activity as anticancer agents and GABAA receptor modulators, ongoing research is uncovering a broader range of biological targets. nih.govnih.govnih.gov This expansion opens up new avenues for therapeutic interventions in various diseases.

    Emerging therapeutic areas include:

    Inflammatory Diseases: Certain this compound derivatives have been identified as inhibitors of I-kappa B kinase (IKK), a key player in the NF-κB signaling pathway that is pivotal in inflammatory diseases. nih.gov This suggests their potential as novel anti-inflammatory agents.

    Infectious Diseases: The quinoxaline (B1680401) scaffold is a component of various antimicrobial agents. nih.gov Future work on this compound derivatives could lead to the discovery of new agents targeting drug-resistant bacteria or fungi. Research into related imidazo[1,2-a]quinoxaline (B3349733) derivatives has already shown promise against phytopathogenic fungi, providing a basis for developing new agricultural fungicides. nih.gov

    Autoimmune Disorders: Toll-like receptors (TLRs) are involved in the activation of the immune system, and their chronic stimulation is a hallmark of several autoimmune diseases. acs.org Specific this compound derivatives have been identified as selective TLR7 antagonists, presenting a promising starting point for developing therapies for conditions like lupus and psoriasis. acs.org

    Metabolic Diseases: Quinoxaline derivatives are being explored for their potential in treating type II diabetes by targeting enzymes like α-glucosidase and secretory phospholipase A2 (sPLA2). nih.gov This indicates a potential new application for the this compound scaffold in managing metabolic disorders.

    Integration of Advanced Artificial Intelligence and Machine Learning in Design

    The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govspringernature.com For the this compound scaffold, these computational tools are becoming indispensable for designing molecules with improved potency, selectivity, and pharmacokinetic profiles.

    Applications of AI/ML in this field include:

    Predictive Modeling: AI algorithms can analyze vast datasets to build models that predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel this compound derivatives before they are synthesized. mdpi.com This allows researchers to prioritize the most promising candidates, saving time and resources.

    De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for specific properties. frontiersin.org These models can explore a vast chemical space to propose novel this compound structures with high predicted affinity for a biological target. frontiersin.org

    Virtual Screening and Docking: Computational techniques like molecular docking and virtual screening, often enhanced by ML, are used to screen large libraries of virtual compounds against a specific biological target. semanticscholar.orgmdpi.com This helps in identifying potential hits and understanding the molecular interactions that govern binding affinity, guiding the rational design of more potent inhibitors. semanticscholar.orgmdpi.com For example, AI has been used to predict the molecular targets of novel quinoxaline derivatives, showing potential antibacterial activity. johnshopkins.edu

    Design and Synthesis of Multi-Targeting this compound Ligands

    The traditional "one-target, one-drug" paradigm is being challenged by the understanding that complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. This has led to the rise of multi-target drug design, which aims to create single molecules that can modulate several targets simultaneously. nih.gov The this compound scaffold is well-suited for this approach due to its structural versatility.

    Future research in this area will focus on:

    Kinase Inhibition: Many cancers are driven by aberrant signaling through multiple protein kinases. Designing this compound derivatives that can inhibit several key kinases (e.g., VEGFR, PDGFR, Src) could lead to more effective and durable anticancer therapies. nih.gov

    Neurodegenerative Diseases: The pathology of diseases like Alzheimer's involves multiple factors, including amyloid-beta aggregation, tau hyperphosphorylation, and neuroinflammation. A multi-target ligand based on the this compound core could be designed to address several of these pathological features concurrently.

    Pharmacophore Hybridization: This strategy involves combining the structural features of known ligands for different targets into a single this compound molecule. This approach has been used to develop bivalent ligands for central benzodiazepine (B76468) receptors based on the related imidazo[1,5-a]quinoline (B8571028) scaffold. nih.gov

    Synergistic Approaches Combining Synthetic and Computational Chemistry

    The future of drug discovery with imidazo[1,5-a]quinoxalines lies in the tight integration of computational and synthetic chemistry. This synergistic approach allows for a more rational and efficient design process, where computational predictions guide synthetic efforts, and experimental results feed back to refine computational models.

    This integrated workflow typically involves:

    Target Identification and In Silico Screening: A biological target is identified, and computational methods, including molecular docking and AI-driven virtual screening, are used to identify promising hit compounds from virtual libraries of this compound derivatives. semanticscholar.orgmdpi.com

    Rational Design and Optimization: The initial hits are computationally optimized to improve binding affinity, selectivity, and ADMET properties. This step provides specific synthetic targets.

    Chemical Synthesis and In Vitro Evaluation: The prioritized compounds are synthesized in the laboratory. Their biological activity is then tested through in vitro assays.

    Iterative Refinement: The experimental data are used to validate and refine the initial computational models. This iterative cycle of prediction, synthesis, and testing accelerates the journey from a preliminary hit to a potent lead compound. mdpi.com

    Q & A

    Q. What are the primary synthetic routes for Imidazo[1,5-a]quinoxaline derivatives, and how do reaction conditions influence yields?

    this compound derivatives are commonly synthesized via cycloaddition or annulation reactions. For example, ethyl isocyanoacetate can undergo base-induced cycloaddition with 3-chloro-2-(methylthio)quinoxalines to yield regio- and chemoselective products . Reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., I₂ for oxidative C–H coupling) significantly impact yields. Lower-polarity solvents like toluene favor cyclization, while polar aprotic solvents may stabilize intermediates .

    Q. How is structural characterization of this compound derivatives performed to confirm regioselectivity?

    Characterization relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, ¹H NMR analysis of ethyl 5-acetyl-7-fluoro-4,5-dihydrothis compound-3-carboxylate reveals distinct proton environments (e.g., acetyl methyl at δ 2.28 ppm) . X-ray data (deposited in CCDC 1437490) resolve regiochemistry ambiguities in tetracyclic derivatives .

    Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

    Common assays include:

    • Antitumor activity : MTT assays against cancer cell lines (e.g., IC₅₀ determination in breast or colon cancer models) .
    • GABA receptor binding : Radioligand displacement studies using [³H]flunitrazepam to measure affinity for GABAA/benzodiazepine receptors .
    • Antimycobacterial activity : Microplate Alamar Blue assays for Mycobacterium tuberculosis inhibition .

    Advanced Research Questions

    Q. How can reaction optimization address low yields in I₂-catalyzed C–H cross-dehydrogenative coupling for this compound synthesis?

    Key parameters include:

    • Catalyst loading : I₂ (10–20 mol%) balances efficiency and cost .
    • Oxidants : tert-Butyl hydroperoxide (TBHP) improves oxidative coupling efficiency by stabilizing radical intermediates.
    • Substrate electronic effects : Electron-withdrawing groups on quinoxaline enhance electrophilicity, accelerating cyclization . Statistical tools like ANOVA (α = 0.05) validate reproducibility across batches .

    Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound-based GABA agonists?

    Discrepancies in SAR often arise from conformational flexibility. Solutions include:

    • Co-crystallization : Resolving ligand-receptor complexes (e.g., GABAA/imidazoquinoxaline ureas) to identify binding motifs .
    • Molecular dynamics simulations : Assessing substituent effects on ligand docking (e.g., 3-phenyl groups enhancing hydrophobic interactions) .
    • Meta-analysis : Cross-referencing data from analogous scaffolds (e.g., imidazo[1,2-a]quinoxalines) to isolate critical pharmacophores .

    Q. What factorial design approaches improve the scalability of this compound synthesis?

    A 2³ factorial design (temperature, catalyst, solvent) can optimize multi-step syntheses. For example:

    • Factors : Temperature (80°C vs. 120°C), catalyst (I₂ vs. Pd(OAc)₂), solvent (toluene vs. DMF).
    • Responses : Yield, purity, reaction time. Statistical analysis (e.g., StatView) identifies interactions between variables, reducing iterative testing .

    Q. How do methodological biases impact the reproducibility of this compound biological data?

    Common biases include:

    • Cell line variability : MDA-MB-231 vs. MCF-7 cells may show differential sensitivity due to receptor expression .
    • Dosing protocols : Subcutaneous vs. intraperitoneal administration in murine models alters pharmacokinetics . Mitigation involves adhering to ARRIVE guidelines for preclinical studies and validating assays with positive controls (e.g., doxorubicin for cytotoxicity) .

    Methodological Guidance Tables

    Table 1: Key Synthetic Routes and Yields

    MethodSubstrateCatalyst/ConditionsYield (%)Reference
    Cycloaddition3-Chloro-2-(methylthio)quinoxalineEt₃N, toluene, 80°C72–85
    I₂-Catalyzed C–H CouplingPyrrolo/imidazo precursorsI₂ (15 mol%), TBHP68–91
    Annulation2-Chloroquinoline derivativesCuI, DMF, 100°C55–78

    Table 2: Statistical Tools for Data Validation

    Tool/TechniqueApplicationReference
    ANOVABatch-to-batch yield comparison
    Fisher’s LSD testBehavioral data significance
    Molecular docking (AutoDock Vina)SAR analysis for GABA receptors

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。